(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide
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Overview
Description
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring, a sulfonamide group, and a hydroxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-(4-hydroxyphenyl)ethanol and cyclopropanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: (S)-1-(4-hydroxyphenyl)ethanol is reacted with cyclopropanesulfonyl chloride in the presence of a base to form the desired product, this compound. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.
Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl or sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation Products: Quinones, phenolic derivatives, or sulfonic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, or infections.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Effects: The interaction with molecular targets can lead to changes in cellular function, such as inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide: The enantiomer of the compound, which may exhibit different biological activity or reactivity.
N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide: The racemic mixture, containing both (S)- and ®-enantiomers.
N-(1-(4-methoxyphenyl)ethyl)cyclopropanesulfonamide: A derivative with a methoxy group instead of a hydroxy group, which may alter its chemical properties and applications.
Uniqueness
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and reactivity. The presence of the hydroxyphenyl group also contributes to its distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(1S)-1-(4-hydroxyphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(9-2-4-10(13)5-3-9)12-16(14,15)11-6-7-11/h2-5,8,11-13H,6-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZVSOFOWRJYGP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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